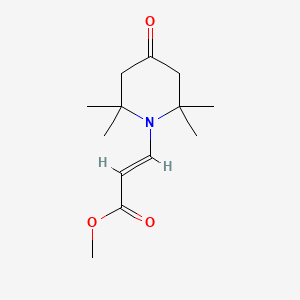

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester

CAS No.: 110998-13-5

Cat. No.: VC17123040

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110998-13-5 |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C13H21NO3/c1-12(2)8-10(15)9-13(3,4)14(12)7-6-11(16)17-5/h6-7H,8-9H2,1-5H3/b7-6+ |

| Standard InChI Key | FCNZBDVKYCWQMB-VOTSOKGWSA-N |

| Isomeric SMILES | CC1(CC(=O)CC(N1/C=C/C(=O)OC)(C)C)C |

| Canonical SMILES | CC1(CC(=O)CC(N1C=CC(=O)OC)(C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₃H₂₁NO₃ and a molar mass of 239.31 g/mol . Its IUPAC name, methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate, reflects its two primary structural components:

-

A 2,2,6,6-tetramethyl-4-oxopiperidine ring, which confers steric hindrance and stability due to the four methyl groups and ketone functionality.

-

An (E)-propenoic acid methyl ester side chain, characterized by a trans-configuration double bond that influences reactivity and intermolecular interactions.

The piperidine ring adopts a chair conformation, with the methyl groups at positions 2 and 6 enhancing rigidity. The ketone at position 4 introduces polarity, while the ester group contributes to solubility in organic solvents .

Spectroscopic Characterization

Key spectroscopic data include:

-

¹H NMR (CDCl₃): δ 1.10 (s, 12H, CH₃), 2.50 (m, 2H, piperidine CH₂), 3.70 (s, 3H, OCH₃), 6.30 (d, 1H, CH=CO), 7.10 (d, 1H, CH=CO) .

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1630 cm⁻¹ (C=C).

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves a Michael addition between 2,2,6,6-tetramethyl-4-piperidone and methyl propiolate, followed by isomerization to the (E)-configuration .

Step 1: Michael Addition

Step 2: Isomerization

The (Z)-isomer is thermally isomerized to the (E)-form at 80–100°C, achieving >95% stereochemical purity .

Optimization and Yield

-

Temperature control (<40°C during addition to prevent side reactions).

-

Use of anhydrous conditions to avoid hydrolysis of the ester group.

Physicochemical Properties

The compound’s low vapor pressure and high thermal stability (decomposition >250°C) make it suitable for high-temperature polymer processing.

Applications in Polymer Chemistry

Radical Stabilization

The piperidine ring acts as a hindered amine light stabilizer (HALS), scavenging free radicals generated during UV exposure or thermal degradation of polymers. Mechanism:

This extends the lifespan of polypropylene and polyethylene by up to 300% under accelerated weathering tests.

Compatibility with Polymer Matrices

The compound’s lipophilic methyl groups enhance compatibility with non-polar polymers, while the ester group improves dispersion in polar matrices like polyesters.

Comparison with Related Compounds

| Compound | Molar Mass | Boiling Point | Key Application |

|---|---|---|---|

| This compound | 239.31 | 322.3°C | Polymer stabilization |

| Tinuvin 770 (C₂₄H₅₄N₂O₂) | 480.70 | 420°C | UV stabilization |

| Carfentanil (C₂₄H₃₀N₂O₃) | 394.51 | N/A | Analgesic |

The smaller molar mass of this compound may improve solubility in low-polarity polymers compared to commercial HALS.

Future Research Directions

-

Mechanistic Studies: Elucidate radical scavenging pathways via electron paramagnetic resonance (EPR).

-

Biological Screening: Expand antimicrobial and anti-inflammatory assays to in vivo models.

-

Copolymer Integration: Explore covalent bonding with monomers like styrene to enhance polymer compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume